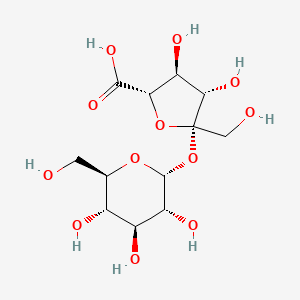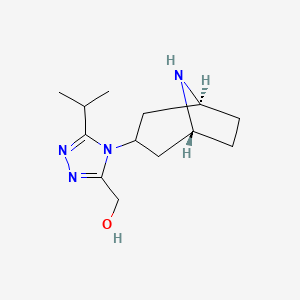
Maraviroc metabolite H1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. The modification in its structure, particularly the inclusion of the difluorocyclohexane moiety, imparts distinct properties that make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the difluorocyclohexane ring: This is typically achieved through a series of fluorination reactions.
Amidation: The difluorocyclohexane ring is then coupled with a phenylpropylamine derivative through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
High-performance liquid chromatography (HPLC): For purification and quality control.
化学反应分析
Types of Reactions
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the difluorocyclohexane ring or the amide group.
Substitution: The phenyl ring and the difluorocyclohexane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives with altered biological activities.
科学研究应用
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications beyond HIV treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. The compound is known to:
Bind to chemokine receptors: Particularly CCR5, which is crucial for its antiviral activity.
Inhibit viral entry: By blocking the interaction between the virus and the host cell receptors, preventing infection.
相似化合物的比较
Similar Compounds
Maraviroc: The parent compound, primarily used in HIV treatment.
Other CCR5 antagonists: Such as Vicriviroc and Aplaviroc, which share similar mechanisms of action.
Uniqueness
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc stands out due to:
Enhanced stability: The difluorocyclohexane moiety provides greater chemical stability.
Improved binding affinity: The structural modifications enhance its binding to CCR5, potentially increasing its efficacy.
属性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11? |
InChI 键 |
LPYSKZZVODVGAC-ZACCUICWSA-N |
手性 SMILES |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO |
规范 SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


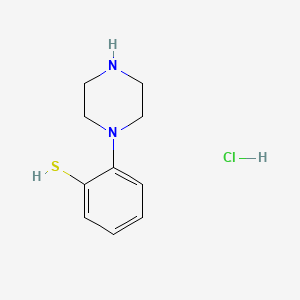
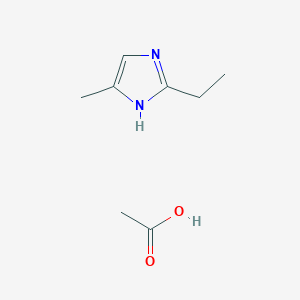
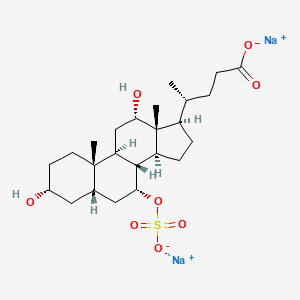
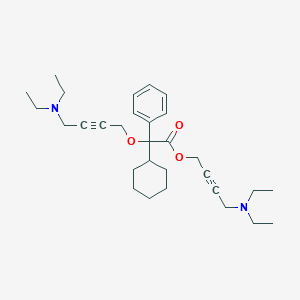
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
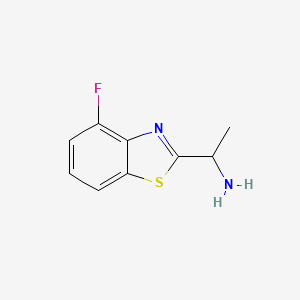
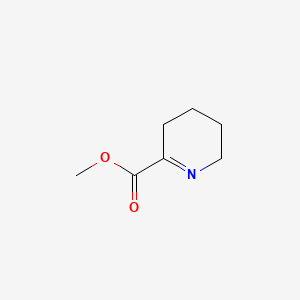
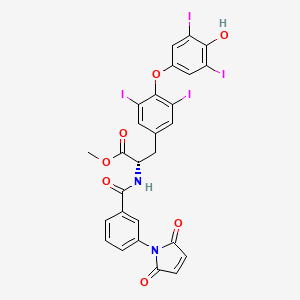
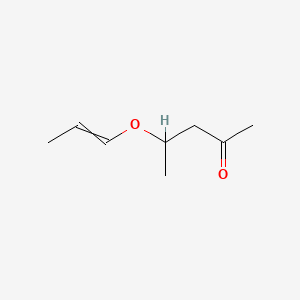
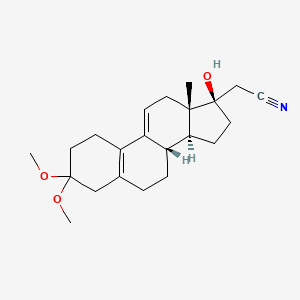
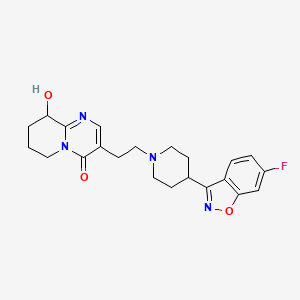
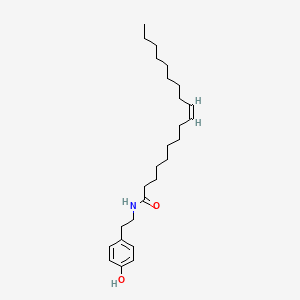
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
